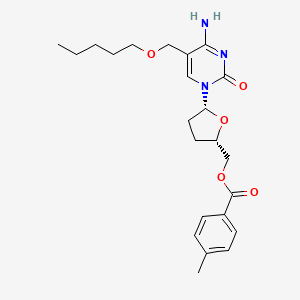
3'-Acetylthio-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Acetylthio-3’-deoxythymidine is a modified nucleoside analog It is structurally related to thymidine, a nucleoside component of DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Acetylthio-3’-deoxythymidine typically involves the acetylation of 3’-thio-3’-deoxythymidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of 3’-Acetylthio-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3’-Acetylthio-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetyl group can be removed through reduction reactions.
Substitution: The thio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deacetylated 3’-thio-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3’-Acetylthio-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its therapeutic potential in treating viral infections.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
作用機序
The mechanism of action of 3’-Acetylthio-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication and reduces the viral load in infected cells. The molecular targets include viral reverse transcriptase and DNA polymerase.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
3’-Fluoro-3’-deoxythymidine (FLT): A fluorinated analog with antiviral properties.
3’-Amino-3’-deoxythymidine (AMT): An amino-substituted analog with potential antiviral activity.
Uniqueness
3’-Acetylthio-3’-deoxythymidine is unique due to its thioacetyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and therapeutic applications.
特性
CAS番号 |
115913-88-7 |
|---|---|
分子式 |
C12H16N2O5S |
分子量 |
300.33 g/mol |
IUPAC名 |
S-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] ethanethioate |
InChI |
InChI=1S/C12H16N2O5S/c1-6-4-14(12(18)13-11(6)17)10-3-9(20-7(2)16)8(5-15)19-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10-/m1/s1 |
InChIキー |
GQTPSSXMGAEGLR-KXUCPTDWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC(=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


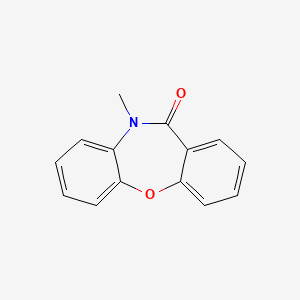

![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
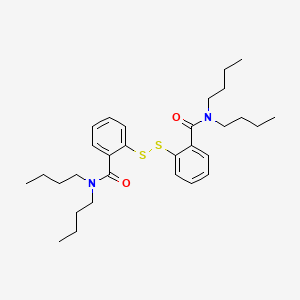
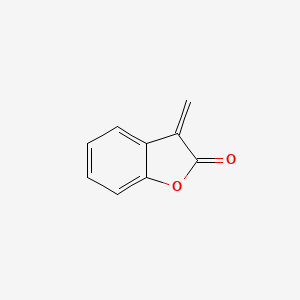

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
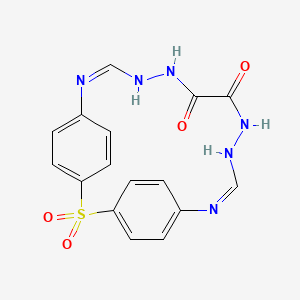
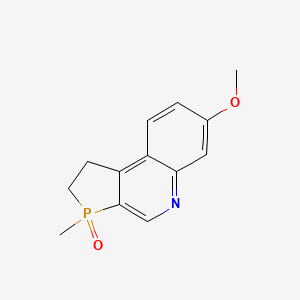
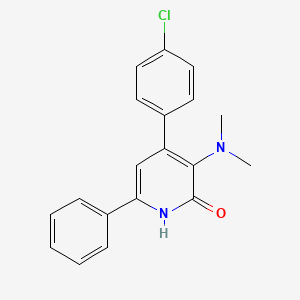
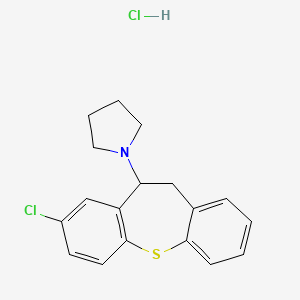
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
